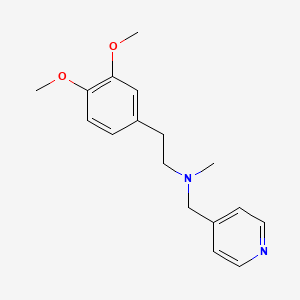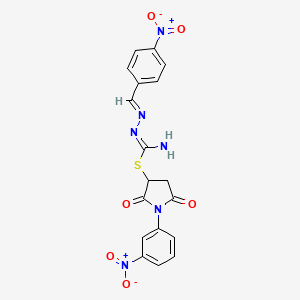
2-(3,4-dimethoxyphenyl)-N-methyl-N-(4-pyridinylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-methyl-N-(4-pyridinylmethyl)ethanamine, commonly known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1977 by Alexander Shulgin, a renowned American chemist and pharmacologist. 2C-E is known for its potent psychedelic effects and has gained popularity among the recreational drug users. However,
Mécanisme D'action
The mechanism of action of 2C-E involves the activation of the 5-HT2A and 5-HT2C receptors. This activation leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. The release of these neurotransmitters results in the alteration of the brain's activity, leading to changes in perception, mood, and thought processes.
Biochemical and Physiological Effects
Studies have shown that 2C-E can induce a range of biochemical and physiological effects. These effects include changes in heart rate, blood pressure, body temperature, and respiratory rate. 2C-E has also been found to induce changes in brain activity, leading to altered states of consciousness, such as hallucinations and synesthesia.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2C-E in lab experiments include its potent psychedelic effects, which can be useful in studying the neural correlates of consciousness. However, the limitations of using 2C-E in lab experiments include its potential for abuse and the lack of research on its long-term effects.
Orientations Futures
There are several future directions for research on 2C-E. These include studying its effects on different brain regions, investigating its therapeutic potential for mental health disorders such as depression and anxiety, and exploring its potential for enhancing creativity and problem-solving abilities.
Conclusion
In conclusion, 2-(3,4-dimethoxyphenyl)-N-methyl-N-(4-pyridinylmethyl)ethanamine, commonly known as 2C-E, is a synthetic psychedelic drug that has gained popularity among the recreational drug users. However, it also has scientific research application in studying the central nervous system and altered states of consciousness. Further research is needed to fully understand the effects of 2C-E and its potential for therapeutic use.
Méthodes De Synthèse
The synthesis of 2C-E involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form the intermediate 1-(2,5-dimethoxyphenyl)-2-nitropropene. The intermediate is then reduced with sodium borohydride to form 2-(2,5-dimethoxyphenyl)-N-methyl-ethanamine. The final step involves the reaction of 2-(2,5-dimethoxyphenyl)-N-methyl-ethanamine with pyridine to form 2-(3,4-dimethoxyphenyl)-N-methyl-N-(4-pyridinylmethyl)ethanamine.
Applications De Recherche Scientifique
2C-E has been used in scientific research to study its effects on the central nervous system. It has been found to interact with the serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. This interaction leads to the activation of the prefrontal cortex, which is responsible for cognitive and emotional processing. Studies have also shown that 2C-E can induce altered states of consciousness, which can be useful in studying the neural correlates of consciousness.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-19(13-15-6-9-18-10-7-15)11-8-14-4-5-16(20-2)17(12-14)21-3/h4-7,9-10,12H,8,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJDBOHKUOFCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5723739.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5723741.png)

![[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5723763.png)

![1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5723774.png)

![N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)
![2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol](/img/structure/B5723798.png)

